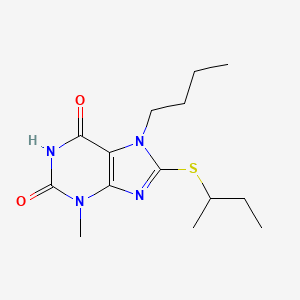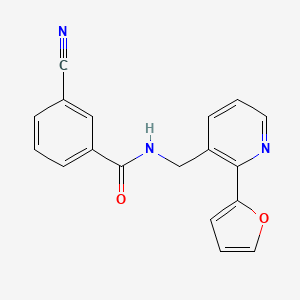
5-(1H-1,2,3,4-四唑-5-基)吡啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both a tetrazole ring and a pyridine ring
科学研究应用
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
生化分析
Biochemical Properties
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions and enzymes that typically interact with carboxylates. This interaction can influence the activity of metalloenzymes and other proteins that require metal cofactors for their function .
Cellular Effects
In cellular systems, 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules by binding to metal ions, which are crucial for the function of many signaling proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, potentially altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid involves its ability to form coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their active sites or by competing with natural substrates. The tetrazole ring’s ability to delocalize negative charge makes it an effective mimic of carboxylate groups, allowing it to participate in hydrogen bonding and electrostatic interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its activity can diminish over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. Additionally, it can affect metabolite levels by altering the balance of reactions in which it participates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid typically involves the cycloaddition of azides with nitriles. One common method is the reaction of 2-cyanopyridine with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and catalyst concentration are critical factors in industrial synthesis.
化学反应分析
Types of Reactions
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often facilitated by bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine-2,5-dicarboxylic acid.
Reduction: Formation of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-methanol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring mimics the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(1H-tetrazol-5-yl)pyridine
- 5-(1H-tetrazol-5-yl)isophthalic acid
- 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid is unique due to the presence of both a tetrazole and a pyridine ring, which imparts distinct electronic properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
属性
IUPAC Name |
5-(2H-tetrazol-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHIIUVBCHQIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NNN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342734-35-3 |
Source


|
| Record name | 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
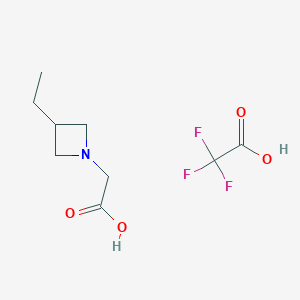
![3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)
![1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2572072.png)
![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)
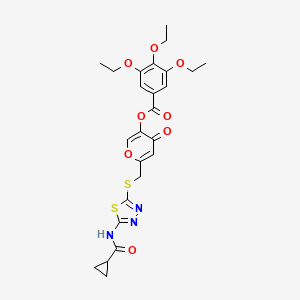
![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)
![N-{[4-(4-fluorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2572079.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2572082.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2572083.png)
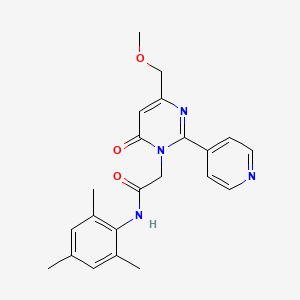
![N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2572086.png)
